Desethyl tamoxifen
CAS No.: 19957-51-8
Cat. No.: VC0106319
Molecular Formula: C24H25NO
Molecular Weight: 343.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19957-51-8 |
---|---|
Molecular Formula | C24H25NO |
Molecular Weight | 343.47 |
IUPAC Name | 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 |
Standard InChI Key | PXOWMFOUQCRAAG-UHFFFAOYSA-N |
SMILES | CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Desethyl tamoxifen, with the molecular formula C24H25NO, exhibits a molecular weight of 343.5 g/mol . Structurally, it is characterized as alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene, reflecting its relationship to both tamoxifen and the stilbene chemical class . The compound is identified by various CAS numbers, including 19957-51-8 for the non-specific isomer and 97151-10-5 specifically for the (E)- isomer . The structural configuration of desethyl tamoxifen features a triphenylethylene core with a dimethylaminoethoxy side chain, distinguishing it from tamoxifen by the absence of an ethyl group on the nitrogen atom of the aminoethoxy side chain.
Table 1: Chemical Properties of Desethyl Tamoxifen
Desethyl tamoxifen shares structural similarities with its parent compound tamoxifen but differs in the nitrogen substituents of the aminoethoxy side chain. This structural modification affects both the compound's pharmacokinetic properties and its interaction with target receptors, contributing to its distinct pharmacological profile.
Pharmacokinetics
Formation and Metabolism
Once formed, desethyl tamoxifen undergoes further metabolism through multiple pathways. It can be sulfate conjugated to form N-desmethyltamoxifen sulfate, 4-hydroxylated by CYP2D6 to form endoxifen, or further N-dealkylated by CYP3A4 and CYP3A5 to N,N-didesmethyltamoxifen . The conversion to endoxifen is particularly significant as endoxifen possesses potent antiestrogenic activity and contributes substantially to the therapeutic effects of tamoxifen.
Table 2: Enzymatic Pathways Involved in Desethyl Tamoxifen Metabolism
Half-life and Excretion
One of the most distinctive pharmacokinetic characteristics of desethyl tamoxifen is its extended half-life. While tamoxifen exhibits a terminal elimination half-life of 5 to 7 days, desethyl tamoxifen's half-life is approximately 14 days . This prolonged presence in the circulation significantly contributes to the sustained therapeutic effects observed with tamoxifen treatment.
Following oral administration of tamoxifen, the metabolite N-desmethyltamoxifen (desethyl tamoxifen) reaches a maximum plasma concentration (Cmax) of approximately 15 ng/mL after a single 20 mg dose . With continued administration of 10 mg twice daily for three months, desethyl tamoxifen reaches a steady-state concentration (Css) of 336 ng/mL, substantially higher than the parent compound's steady-state level of 120 ng/mL . This accumulation reflects both the extensive conversion of tamoxifen to desethyl tamoxifen and the metabolite's slow elimination.
Table 3: Pharmacokinetic Parameters of Desethyl Tamoxifen
Pharmacological Significance
The long half-life of desethyl tamoxifen contributes significantly to the sustained therapeutic effects observed with tamoxifen treatment. With a half-life of approximately 14 days, desethyl tamoxifen maintains stable plasma concentrations over extended periods, ensuring continuous estrogen receptor modulation even with intermittent dosing . This pharmacokinetic characteristic enhances patient compliance and facilitates the clinical management of tamoxifen therapy.
Additionally, the formation and activity of desethyl tamoxifen may be influenced by genetic polymorphisms in the enzymes involved in its metabolism, particularly CYP3A4 and CYP2D6. Variations in these enzymes can affect the rate of desethyl tamoxifen formation and its subsequent conversion to endoxifen, potentially influencing the efficacy and safety of tamoxifen therapy in individual patients. This pharmacogenetic aspect underscores the importance of understanding desethyl tamoxifen's pharmacological properties in optimizing personalized tamoxifen treatment approaches.
Clinical Relevance
Role in Breast Cancer Treatment
The clinical relevance of desethyl tamoxifen is intrinsically linked to the therapeutic applications of tamoxifen in breast cancer management. Tamoxifen, as a selective estrogen receptor modulator, has been a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer . By competitively inhibiting estrogen binding to its receptor, tamoxifen and its metabolites, including desethyl tamoxifen, reduce tumor growth and promote apoptosis in breast cancer cells .
The efficacy of tamoxifen in reducing breast cancer risk is well-documented. In the International Breast Cancer Intervention Study, tamoxifen demonstrated significant risk reduction in women at high risk of developing breast cancer . This risk reduction is associated with tamoxifen's ability to decrease mammographic breast density, a strong risk factor for breast cancer. The study found that women who experienced a 10% or greater reduction in breast density after 12-18 months of tamoxifen treatment had a 63% reduction in breast cancer risk compared to the placebo group . Given that desethyl tamoxifen is the primary metabolite of tamoxifen and accounts for 92% of its metabolism, it is reasonable to infer that desethyl tamoxifen contributes substantially to these clinical effects.
The long half-life of desethyl tamoxifen (approximately 14 days) ensures sustained therapeutic effects, which is particularly important in the long-term management of breast cancer and its prevention . This extended presence in the circulation may contribute to the durable benefits observed with tamoxifen treatment, even after discontinuation of therapy.
Research Findings
Research on desethyl tamoxifen has predominantly focused on its formation, pharmacokinetics, and contribution to tamoxifen's therapeutic effects. Key findings from the literature include:
-
Metabolic Pathway Significance: Desethyl tamoxifen formation represents the predominant metabolic pathway of tamoxifen, accounting for approximately 92% of tamoxifen metabolism . This makes it quantitatively the most significant tamoxifen metabolite.
-
Enzymatic Involvement: The formation of desethyl tamoxifen is mediated by multiple cytochrome P450 enzymes, with CYP3A4 playing a primary role . This enzymatic diversity may have implications for drug interactions and individual variations in tamoxifen metabolism.
-
Pharmacokinetic Profile: Desethyl tamoxifen exhibits a distinct pharmacokinetic profile characterized by a half-life of approximately 14 days, significantly longer than tamoxifen's half-life of 5-7 days . This extended presence contributes to the sustained therapeutic effects observed with tamoxifen treatment.
-
Steady-State Concentrations: With continued tamoxifen administration, desethyl tamoxifen reaches steady-state concentrations (336 ng/mL) that substantially exceed those of the parent compound (120 ng/mL) . This accumulation reflects both the extensive conversion of tamoxifen to desethyl tamoxifen and the metabolite's slow elimination.
-
Further Metabolism: Desethyl tamoxifen undergoes further metabolism to form endoxifen, a highly potent antiestrogenic compound . This conversion, primarily mediated by CYP2D6, is crucial for tamoxifen's therapeutic efficacy.
-
Clinical Correlations: The formation and activity of desethyl tamoxifen may correlate with the clinical outcomes observed in tamoxifen-treated patients, including reduction in mammographic breast density and breast cancer risk . Understanding these correlations could potentially help in predicting treatment response and optimizing therapy.
Future research directions may include more detailed investigations of desethyl tamoxifen's direct pharmacological activities, potential contributions to tamoxifen's side effects, and the impact of genetic polymorphisms in metabolizing enzymes on its formation and subsequent effects. Additionally, exploration of desethyl tamoxifen's role in emerging therapeutic applications of tamoxifen, such as in Duchenne Muscular Dystrophy, could yield valuable insights into its broader clinical significance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume